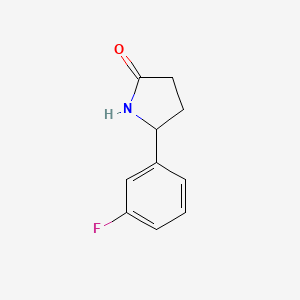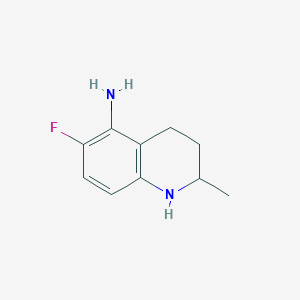
6-Isopropyl-2,3-dihydro-1H-inden-1-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-Isopropyl-2,3-dihydro-1H-inden-1-amine is an organic compound with the molecular formula C12H17N It is a derivative of indene, characterized by the presence of an isopropyl group and an amine group on the indene skeleton
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 6-Isopropyl-2,3-dihydro-1H-inden-1-amine typically involves the following steps:
Starting Material: The synthesis begins with indanone, which is commercially available or can be synthesized from indene.
Reduction: Indanone is reduced to 2,3-dihydro-1H-inden-1-ol using a reducing agent such as sodium borohydride (NaBH4).
Amination: The hydroxyl group of 2,3-dihydro-1H-inden-1-ol is then converted to an amine group through a reaction with ammonia or an amine source under suitable conditions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of continuous flow reactors, can enhance yield and efficiency.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form saturated amines.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst can be used.
Substitution: Electrophilic substitution reactions often require catalysts like iron(III) chloride (FeCl3) or aluminum chloride (AlCl3).
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of saturated amines.
Substitution: Introduction of various functional groups on the aromatic ring.
科学研究应用
6-Isopropyl-2,3-dihydro-1H-inden-1-amine has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound is used in the study of enzyme interactions and receptor binding due to its amine group.
Industry: Used in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of 6-Isopropyl-2,3-dihydro-1H-inden-1-amine involves its interaction with molecular targets such as enzymes and receptors. The amine group can form hydrogen bonds and ionic interactions with active sites, influencing the activity of the target molecules. The isopropyl group may contribute to the compound’s hydrophobic interactions, affecting its binding affinity and specificity.
相似化合物的比较
2,3-Dihydro-1H-inden-1-amine: Lacks the isopropyl group, resulting in different chemical and biological properties.
6-Methyl-2,3-dihydro-1H-inden-1-amine: Contains a methyl group instead of an isopropyl group, leading to variations in reactivity and applications.
6-Ethyl-2,3-dihydro-1H-inden-1-amine: Features an ethyl group, which alters its physical and chemical characteristics compared to the isopropyl derivative.
Uniqueness: 6-Isopropyl-2,3-dihydro-1H-inden-1-amine is unique due to the presence of the isopropyl group, which can influence its steric and electronic properties
属性
分子式 |
C12H17N |
|---|---|
分子量 |
175.27 g/mol |
IUPAC 名称 |
6-propan-2-yl-2,3-dihydro-1H-inden-1-amine |
InChI |
InChI=1S/C12H17N/c1-8(2)10-4-3-9-5-6-12(13)11(9)7-10/h3-4,7-8,12H,5-6,13H2,1-2H3 |
InChI 键 |
RMJKUZYESJIKTQ-UHFFFAOYSA-N |
规范 SMILES |
CC(C)C1=CC2=C(CCC2N)C=C1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



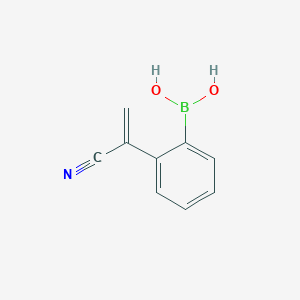

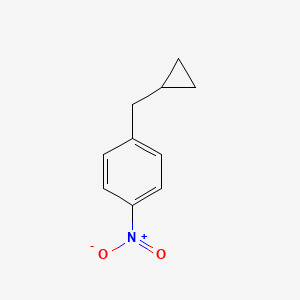

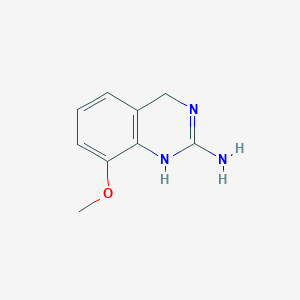
![3-Aminoimidazo[1,2-a]pyridine-7-carboxylic acid](/img/structure/B11912963.png)


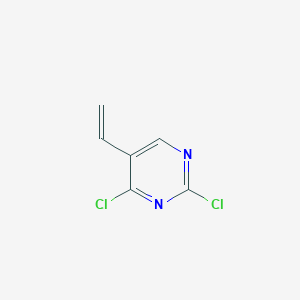
![5-(Oxetan-3-YL)benzo[D][1,3]dioxole](/img/structure/B11912977.png)
